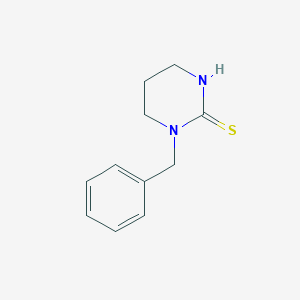
1-Benzyltetrahydropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring with a benzyl group attached to the nitrogen atom at position 1 and a thione group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyltetrahydropyrimidine-2(1H)-thione can be synthesized through various methods. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. The reaction typically proceeds under acidic conditions and can be catalyzed by various acids, such as hydrochloric acid or acetic acid . The reaction conditions can be optimized to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Benzyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce tetrahydropyrimidine derivatives with varying degrees of saturation.
Scientific Research Applications
1-Benzyltetrahydropyrimidine-2(1H)-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyltetrahydropyrimidine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
1-Benzyltetrahydropyrimidine-2(1H)-thione can be compared with other similar compounds, such as:
1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound features a bromine atom and a dione group, which can alter its reactivity and biological activity.
2-(1-(Substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives:
Pyridodipyrimidine heterocycles: These compounds contain fused tricyclic systems with multiple nitrogen atoms, offering unique biological activities and synthetic challenges.
The uniqueness of this compound lies in its specific combination of a benzyl group and a thione group on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
61282-97-1 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-benzyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C11H14N2S/c14-11-12-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14) |
InChI Key |
IGVZJVZONOCSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
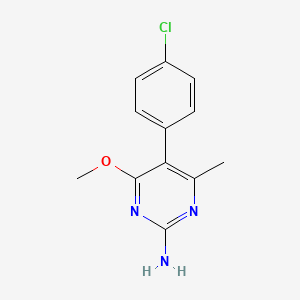
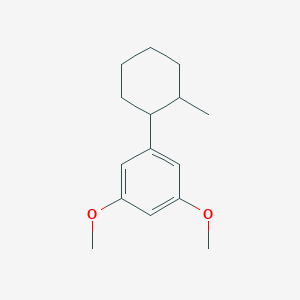
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
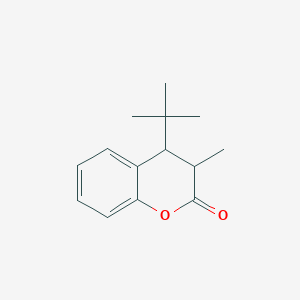
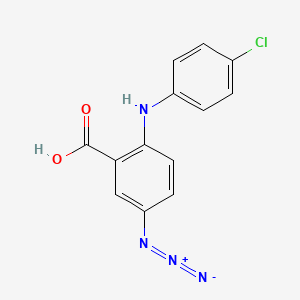


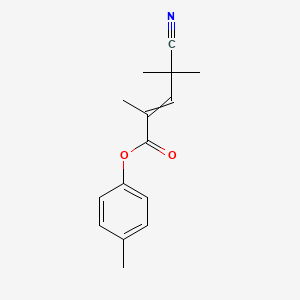
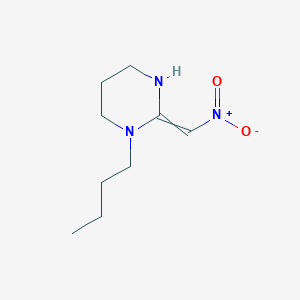
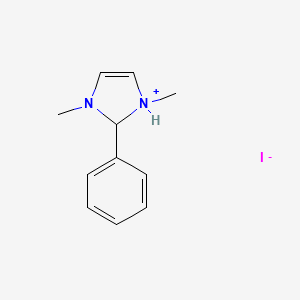
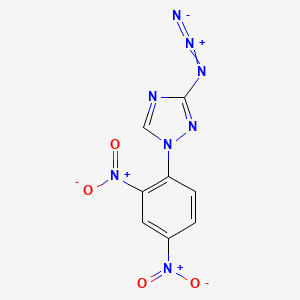
![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
